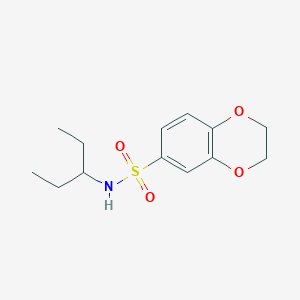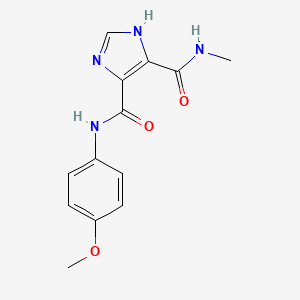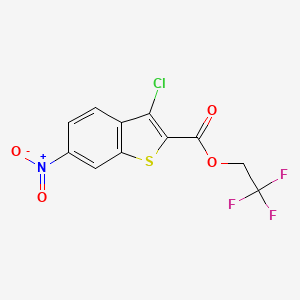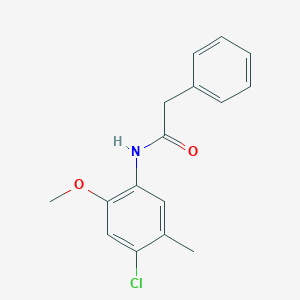
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BPDS, is a chemical compound that belongs to the sulfonamide class of drugs. BPDS has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For example, in cancer cells, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. In inflammation, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have several biochemical and physiological effects in the body. These effects include reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting angiogenesis. N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition and modulation of specific pathways. Additionally, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have low toxicity and high bioavailability, making it an attractive candidate for drug development. However, limitations of using N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its relatively high cost and limited availability.
将来の方向性
There are several future directions for N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide research, including exploring its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, the development of novel N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives and analogs may provide new insights into the potential therapeutic applications of this compound.
合成法
The synthesis of N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-ethylpropylamine, followed by sulfonamide formation with chlorosulfonic acid. The final product is obtained after purification through recrystallization.
科学的研究の応用
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-pentan-3-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-10(4-2)14-19(15,16)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXMICGBJAIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-biphenylyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5872205.png)

![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5872269.png)
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)


